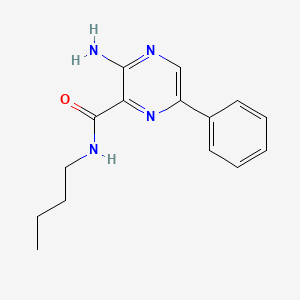![molecular formula C16H12N2S2 B14303267 Benzonitrile, 4,4'-[dithiobis(methylene)]bis- CAS No. 120883-12-7](/img/structure/B14303267.png)
Benzonitrile, 4,4'-[dithiobis(methylene)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4,4’-[dithiobis(methylene)]bis- is an organic compound with the molecular formula C16H12N2S2. It features two benzonitrile groups connected by a dithiobis(methylene) linkage. This compound is notable for its unique structure, which includes aromatic rings, nitrile groups, and a disulfide bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4,4’-[dithiobis(methylene)]bis- typically involves the reaction of benzonitrile with formaldehyde and hydrogen sulfide. The reaction is carried out under acidic conditions to facilitate the formation of the dithiobis(methylene) linkage. The general reaction scheme is as follows:
Starting Materials: Benzonitrile, formaldehyde, hydrogen sulfide.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: Benzonitrile is reacted with formaldehyde and hydrogen sulfide in the presence of an acid catalyst. The reaction mixture is stirred and heated to promote the formation of the dithiobis(methylene) linkage.
Industrial Production Methods: Industrial production of Benzonitrile, 4,4’-[dithiobis(methylene)]bis- follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the starting materials.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzonitrile, 4,4’-[dithiobis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Nitrobenzonitrile derivatives or halogenated benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 4,4’-[dithiobis(methylene)]bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a cross-linking agent in protein studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with disulfide linkages.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4,4’-[dithiobis(methylene)]bis- involves its ability to form disulfide bonds. This property is crucial in biological systems where disulfide bonds play a role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide linkages. This interaction can affect the protein’s structure and function, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Benzonitrile: Lacks the dithiobis(methylene) linkage, making it less versatile in forming disulfide bonds.
4,4’-Dithiodibutyronitrile: Contains a similar disulfide linkage but with different alkyl groups, leading to different reactivity and applications.
Dithiobis(benzoic acid): Similar disulfide linkage but with carboxylic acid groups instead of nitrile groups.
Uniqueness: Benzonitrile, 4,4’-[dithiobis(methylene)]bis- is unique due to its combination of aromatic rings, nitrile groups, and a disulfide bridge. This structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
120883-12-7 |
|---|---|
Fórmula molecular |
C16H12N2S2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-[[(4-cyanophenyl)methyldisulfanyl]methyl]benzonitrile |
InChI |
InChI=1S/C16H12N2S2/c17-9-13-1-5-15(6-2-13)11-19-20-12-16-7-3-14(10-18)4-8-16/h1-8H,11-12H2 |
Clave InChI |
HEGBNVZTNOLVQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSSCC2=CC=C(C=C2)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate](/img/structure/B14303190.png)
![6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine](/img/structure/B14303194.png)


![3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one](/img/structure/B14303229.png)
![[(Cyclobutylamino)-phosphonomethyl]phosphonic acid](/img/structure/B14303230.png)

![N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14303240.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)




